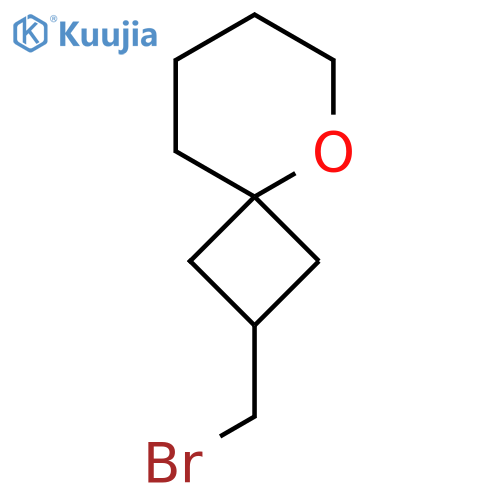

Cas no 2758006-20-9 (2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers)

2758006-20-9 structure

商品名:2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers

CAS番号:2758006-20-9

MF:C9H15BrO

メガワット:219.118802309036

MDL:MFCD34600836

CID:5615866

PubChem ID:165766528

2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- 2758006-20-9

- 2-(bromomethyl)-5-oxaspiro[3.5]nonane

- EN300-33038465

- 2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers

-

- MDL: MFCD34600836

- インチ: 1S/C9H15BrO/c10-7-8-5-9(6-8)3-1-2-4-11-9/h8H,1-7H2

- InChIKey: FRKQRIWKMGEQBB-UHFFFAOYSA-N

- ほほえんだ: BrCC1CC2(CCCCO2)C1

計算された属性

- せいみつぶんしりょう: 218.03063g/mol

- どういたいしつりょう: 218.03063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33038465-5.0g |

2-(bromomethyl)-5-oxaspiro[3.5]nonane |

2758006-20-9 | 95.0% | 5.0g |

$2816.0 | 2025-03-18 | |

| Enamine | EN300-33038465-0.1g |

2-(bromomethyl)-5-oxaspiro[3.5]nonane |

2758006-20-9 | 95.0% | 0.1g |

$337.0 | 2025-03-18 | |

| Enamine | EN300-33038465-0.25g |

2-(bromomethyl)-5-oxaspiro[3.5]nonane |

2758006-20-9 | 95.0% | 0.25g |

$481.0 | 2025-03-18 | |

| Enamine | EN300-33038465-1.0g |

2-(bromomethyl)-5-oxaspiro[3.5]nonane |

2758006-20-9 | 95.0% | 1.0g |

$971.0 | 2025-03-18 | |

| 1PlusChem | 1P028F91-100mg |

2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |

2758006-20-9 | 95% | 100mg |

$479.00 | 2024-05-07 | |

| 1PlusChem | 1P028F91-250mg |

2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |

2758006-20-9 | 95% | 250mg |

$657.00 | 2024-05-07 | |

| 1PlusChem | 1P028F91-500mg |

2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |

2758006-20-9 | 95% | 500mg |

$999.00 | 2024-05-07 | |

| Aaron | AR028FHD-2.5g |

2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |

2758006-20-9 | 95% | 2.5g |

$2642.00 | 2025-02-16 | |

| 1PlusChem | 1P028F91-5g |

2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |

2758006-20-9 | 95% | 5g |

$3543.00 | 2024-05-07 | |

| Aaron | AR028FHD-5g |

2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |

2758006-20-9 | 95% | 5g |

$3897.00 | 2023-12-15 |

2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2758006-20-9 (2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量